

Determining the In Vitro Dose-Response Curve of GsMTx4

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Compound of Interest

Compound Name: GsMTx4

Cat. No.: B612330

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 is a 34-amino acid peptide isolated from the venom of the Chilean rose tarantula (*Grammostola rosea*). It is a potent and selective inhibitor of cationic mechanosensitive ion channels (MSCs), particularly members of the Piezo and TRP channel families.[1] Unlike classic channel blockers that directly occlude the pore, **GsMTx4** is a gating modifier.[2][3] It partitions into the lipid bilayer and is thought to alter the local membrane mechanics, thereby making the channels less sensitive to mechanical stimuli.[3] This unique mechanism of action and its selectivity make **GsMTx4** an invaluable pharmacological tool for studying the physiology and pathophysiology of mechanosensation.

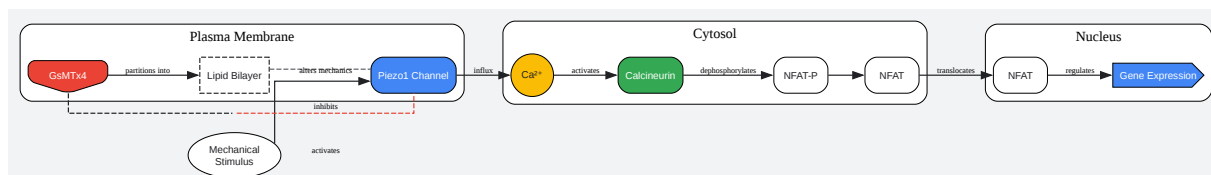
This document provides detailed protocols for determining the dose-response curve of **GsMTx4** in vitro using two common methods: patch-clamp electrophysiology and fluorescence-based calcium imaging.

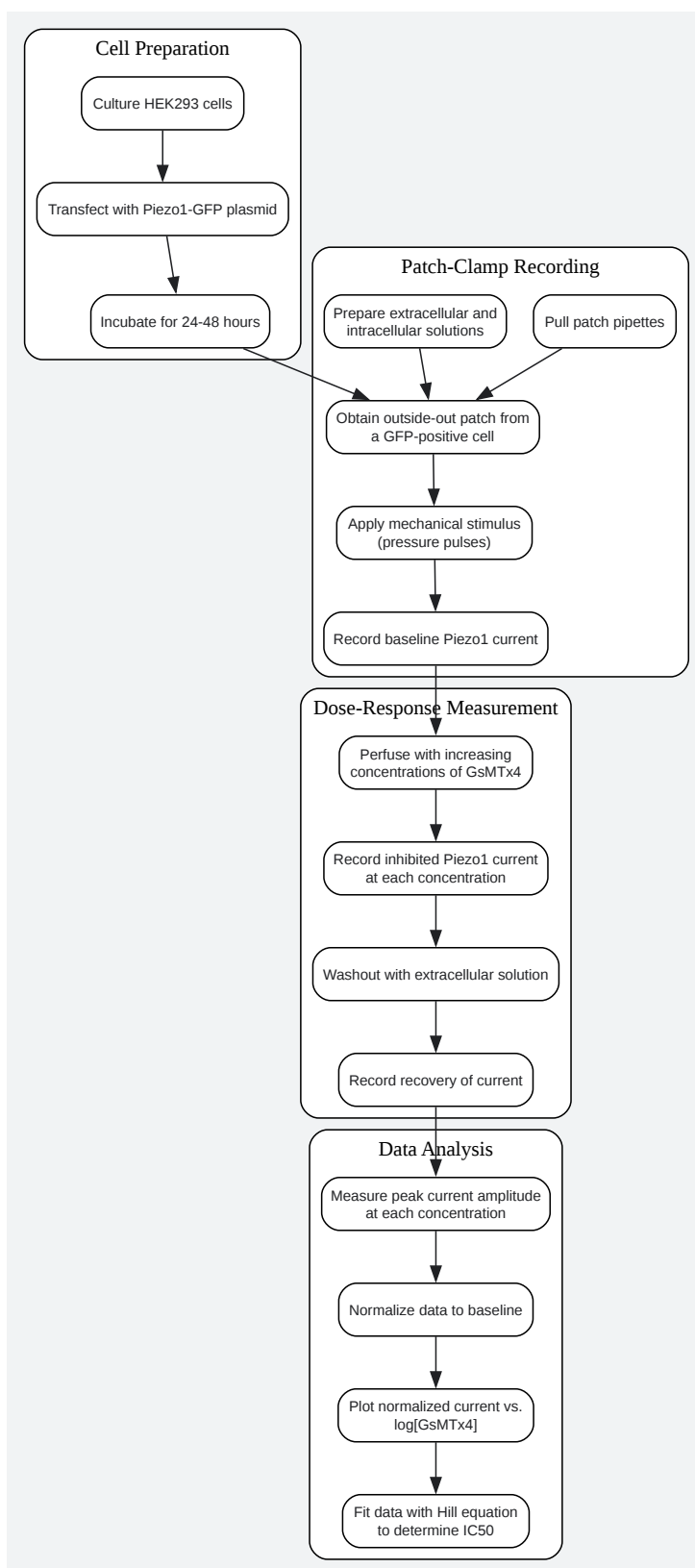
Mechanism of Action and Signaling Pathway

GsMTx4 primarily targets mechanosensitive ion channels such as Piezo1, Piezo2, and TRPC6.[4][5] Piezo1, a key mechanosensor in various cell types, is a non-selective cation channel that allows the influx of Ca^{2+} upon mechanical stimulation. This influx of calcium acts as a second messenger, initiating a variety of downstream signaling cascades. One well-characterized

pathway involves the activation of the calcium-dependent phosphatase calcineurin.

Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus and the subsequent regulation of gene expression.[6]





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